molecular formula C22H18ClN3O2S B2829280 N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide CAS No. 895016-40-7

N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B2829280
CAS No.: 895016-40-7
M. Wt: 423.92
InChI Key: FVELDUSVVRTKNE-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 4-chloro-1,3-benzothiazol-2-yl group and a pyridin-3-ylmethyl moiety, linked via a phenoxy bridge. The benzothiazole core contributes aromaticity and electron-withdrawing effects due to the 4-chloro substituent, while the pyridinylmethyl group enhances solubility in polar environments. The phenoxy linker balances hydrophobicity and molecular flexibility.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c23-18-9-4-10-19-21(18)25-22(29-19)26(15-16-6-5-12-24-14-16)20(27)11-13-28-17-7-2-1-3-8-17/h1-10,12,14H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVELDUSVVRTKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide typically involves the coupling of substituted 2-amino benzothiazoles with phenoxy-substituted propanoic acid derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound’s key distinguishing features include:

  • 4-Chloro-1,3-benzothiazol-2-yl group : Enhances electron-withdrawing effects and aromatic stacking interactions.
  • Pyridin-3-ylmethyl substituent : Improves aqueous solubility compared to purely hydrophobic groups.
  • Phenoxy bridge: Provides moderate rigidity and influences metabolic stability.

Comparison Table

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Benzothiazole-propanamide 4-Cl, phenoxy, pyridin-3-ylmethyl ~407.9 (estimated) High aromaticity, balanced solubility, potential metabolic stability
N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide [544419-01-4] Propanamide 3-Cl-2-MePh, 4-MeOPh ~318.8 Ortho-chloro and methoxy groups; steric hindrance and polar interactions
2-(3-benzoylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide [666817-73-8] Benzothiazole-propanamide 4-Me, 3-benzoylphenyl 400.49 Methyl on benzothiazole (reduced electron withdrawal); lipophilic benzoyl
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide [P6] Thiazole-propanamide 4-Me, pyridin-3-yl, trifluoropropylthio ~484.5 (estimated) Thioether linker with trifluoropropyl; high hydrophobicity and stability

Detailed Analysis of Key Differences

Electron-Withdrawing Effects
  • The 4-chloro substituent on the benzothiazole ring in the target compound enhances electron withdrawal compared to the methyl group in 666817-73-8 . This may improve binding to electron-deficient biological targets, such as enzymes with aromatic pockets.
  • In contrast, 544419-01-4 lacks a heterocyclic core, relying on chloro and methoxy groups for electronic modulation, which may limit aromatic interactions .
Solubility and Bioavailability
  • The pyridin-3-ylmethyl group in the target compound likely improves aqueous solubility compared to 3-benzoylphenyl (666817-73-8) or trifluoropropylthio (P6) groups, which are more lipophilic .
  • 544419-01-4 ’s methoxy group may confer moderate polarity but lacks the heteroaromatic solubility-enhancing effects of pyridine .
Metabolic Stability
  • The phenoxy bridge in the target compound may resist oxidative degradation better than thioether linkages (e.g., P6’s trifluoropropylthio), which are prone to sulfoxidation .
  • 544419-01-4 ’s amide bond and methoxy group could confer stability against hydrolysis, though direct comparisons are speculative without data .

Research Findings and Implications

  • Structural Insights : The benzothiazole-pyridine combination in the target compound is unique among analogs, suggesting tailored design for specific receptor interactions (e.g., kinase or protease inhibition) .
  • Agrochemical Potential: Compounds with chloro-heterocycles (e.g., benzothiazole, thiazole) are common in pesticidal patents, implying the target may act as a pest control agent via neurotoxic or growth inhibition pathways .
  • Limitations : Evidence lacks explicit activity data; comparisons are based on structural inferences. Further studies on binding affinity, toxicity, and metabolic profiles are needed.

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